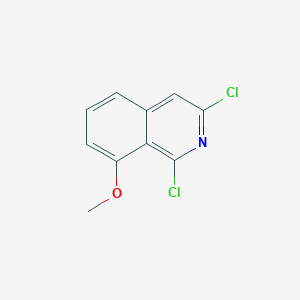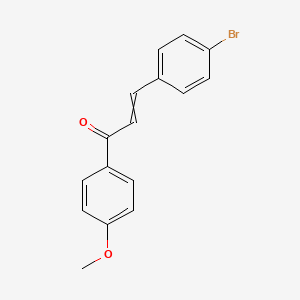
2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-, also known as 4-Bromo-4'-methoxychalcone, is a chalcone derivative with various biological activities. It has gained attention among researchers due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One primary application of "2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-" derivatives is in the synthesis and structural analysis of organic compounds. For instance, studies have focused on elucidating the structural characteristics and synthesis pathways of related bromophenol derivatives. These compounds, derived from natural sources such as red algae, have been examined for their potential applications in medicinal chemistry and materials science due to their unique structural features (Zhao et al., 2004).
Optical and Electronic Properties
The compound and its derivatives have been studied for their optical and electronic properties, which are crucial for applications in materials science, particularly in the development of organic semiconductor devices. Research into chalcone derivatives, for instance, has explored their linear optical, second and third-order nonlinear optical (NLO) properties, and their potential as materials in semiconductor devices due to their charge transport capabilities (Shkir et al., 2019).
Antimicrobial Activities
Another significant area of application is in the evaluation of antimicrobial activities. Bromophenol derivatives, related to "2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)-," isolated from marine algae have been tested for their effectiveness against various strains of bacteria. These compounds exhibit potential as natural sources of new antibacterial agents (Xu et al., 2003).
Molecular Docking and Drug Discovery
The structural and spectral properties of this compound and its derivatives have also been analyzed through molecular docking studies, focusing on their interaction with biological targets such as protease kinases. These studies contribute to the drug discovery process by identifying potential inhibitory compounds against specific biological targets (H. et al., 2021).
Materials Science and Solar Cell Applications
Research into the applications of this compound extends into materials science, particularly in the development of organic solar cells. The compound's derivatives have been incorporated into polythiophene/fullerene solar cells, showing the influence of blend composition and annealing on the cells' efficiency. This highlights the compound's role in optimizing organic photovoltaic materials for better solar energy conversion (Kim et al., 2005).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKSEIMPHBCIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342901 |
Source


|
| Record name | 2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)- | |
CAS RN |
92873-00-2 |
Source


|
| Record name | 2-Propen-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


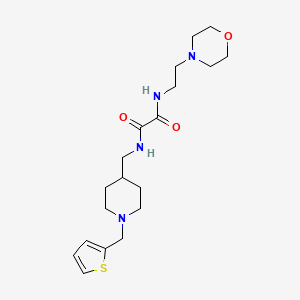

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915524.png)

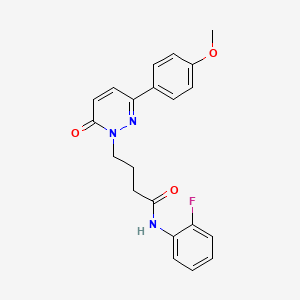
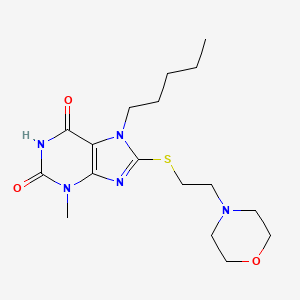

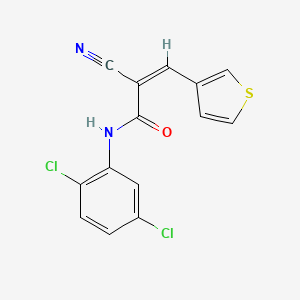
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2915536.png)
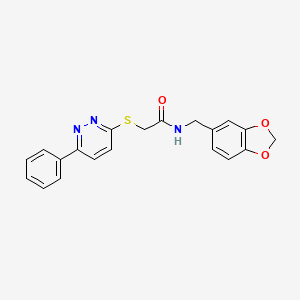
![2-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2915539.png)

